N-Cyclopropylformamide
Overview
Description
N-Cyclopropylformamide is a colorless liquid with the chemical formula C4H7NO. It is known for its unique structural properties, which include a cyclopropyl group attached to a formamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclopropylformamide can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with formic acid or its derivatives. The reaction typically occurs under mild conditions, often requiring a catalyst to facilitate the process .
Industrial Production Methods: In industrial settings, this compound is produced through continuous processes to ensure high yield and efficiency. For example, a method involving the continuous preparation of cyclopropylamine, which is then reacted with formic acid, has been developed. This method utilizes a tubular reactor and rectification steps to achieve a high yield of cyclopropylamine, which is subsequently converted to this compound .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to cyclopropylamine.
Substitution: The formamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the formamide group under basic or acidic conditions.
Major Products:
Oxidation: Cyclopropylcarboxylic acid.
Reduction: Cyclopropylamine.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-Cyclopropylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound’s conformational properties make it a subject of interest in studies involving protein-ligand interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-Cyclopropylformamide exerts its effects involves its interaction with various molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s reactivity and interactions with other molecules. This strain can influence the compound’s binding affinity to proteins and enzymes, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the formamide moiety.
Formamide: Contains the formamide group but lacks the cyclopropyl group.
N-Methylformamide: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness: N-Cyclopropylformamide’s uniqueness lies in its combination of the cyclopropyl and formamide groups, which imparts distinct conformational and chemical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a versatile compound in various applications .
Properties
IUPAC Name |
N-cyclopropylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-3-5-4-1-2-4/h3-4H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQVKAURKXXOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573112 | |
Record name | N-Cyclopropylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58644-54-5 | |
Record name | N-Cyclopropylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences between the cis and trans isomers of N-Cyclopropylformamide as predicted by computational methods?
A1: Computational studies using MP2/cc-pVTZ and CCSD/cc-pVTZ methods revealed distinct structural characteristics for the cis and trans isomers of this compound []:
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